6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
Overview
Description
6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 6-position and a thiophene ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate precursors, such as 3-aminopyrazole and β-dicarbonyl compounds, under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a palladium catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki-Miyaura or Sonogashira coupling to introduce various substituents at the 6-position.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in a solvent like dichloromethane.
Cross-Coupling: Palladium catalysts, thiophene boronic acid derivatives, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various 6-substituted pyrazolo[1,5-a]pyrimidines.
Cross-Coupling Products: Compounds with diverse functional groups at the 6-position.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing kinase inhibitors, particularly targeting CDK2, which is relevant in cancer treatment
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and signal transduction pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine primarily involves its interaction with molecular targets such as kinases. For instance, it acts as an inhibitor of CDK2 by binding to the active site and preventing the phosphorylation of substrates necessary for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar kinase inhibitory properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity and potential as a therapeutic agent.
2,6-Difunctionalized Pyrazolo[1,5-a]pyrimidines: These compounds have been synthesized via cross-coupling reactions and exhibit diverse chemical reactivity.
Uniqueness
6-Bromo-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as kinase inhibition, where precise molecular interactions are crucial .
Properties
IUPAC Name |
6-bromo-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3S/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRPKQSOTZKVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=C(C=NC3=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248414 | |
Record name | 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916256-66-1 | |
Record name | 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916256-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-thienyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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